Belinostat acid-d5 is a stable isotope-labeled derivative of belinostat, a histone deacetylase inhibitor primarily used in the treatment of relapsed or refractory peripheral T-cell lymphoma. Belinostat was developed by TopoTarget and received approval from the United States Food and Drug Administration in July 2014 under the brand name Beleodaq. Its mechanism of action involves inhibiting histone deacetylases, leading to increased acetylation of histones and non-histone proteins, which in turn promotes the expression of tumor-suppressor genes and induces cell cycle arrest and apoptosis in cancer cells .
The synthesis of belinostat acid-d5 involves several key steps that utilize established organic chemistry techniques.
Belinostat acid-d5 has a molecular formula of , where D represents deuterium atoms replacing hydrogen atoms in specific positions within the molecule.
Belinostat acid-d5 participates in various chemical reactions typical of hydroxamic acids:
These reactions are crucial for understanding its therapeutic mechanisms and potential interactions with biological systems .
Belinostat acid-d5 functions primarily as an inhibitor of histone deacetylases. By preventing the removal of acetyl groups from lysine residues on histones, it leads to:
Relevant data regarding its pharmacokinetics indicate that it has a volume of distribution of approximately 409 L and undergoes hepatic metabolism primarily via UGT1A1 .
Belinostat acid-d5 is primarily used for scientific research purposes, particularly in studies focused on:
This compound's unique properties make it valuable for advancing our understanding of epigenetic regulation in cancer therapy.
Deuterium (²H), a stable, non-radioactive hydrogen isotope, modifies pharmacokinetic properties through the deuterium kinetic isotope effect (DKIE). This phenomenon strengthens carbon-deuterium (C–D) bonds compared to carbon-hydrogen (C–H) bonds, requiring 1.2–1.5 kcal/mol greater activation energy for cleavage [2] [5]. Key impacts include:
Table 1: Clinically Approved Deuterated Drugs
Compound | Non-Deuterated Origin | Key Improvement | Approval Year |
---|---|---|---|
Deutetrabenazine | Tetrabenazine | 2× higher AUC; reduced dosing frequency | 2017 (FDA) |
Deucravacitinib | Novel TYK2 inhibitor | Avoided non-selective metabolite | 2022 (FDA) |
Donafenib | Sorafenib | Enhanced efficacy; reduced adverse events | 2021 (China NMPA) |
Histone deacetylase (HDAC) inhibitors target epigenetic regulation in cancers. Belinostat (PXD101), approved in 2014 for peripheral T-cell lymphoma, exemplifies the hydroxamic acid-based HDAC inhibitor class [3] [7]. Isotopic labeling in HDAC research evolved through distinct phases:
Table 2: Evolution of Isotopic Labeling in HDAC Inhibitors
Phase | Representative Agents | Primary Isotope | Application Focus |
---|---|---|---|
Tracer (1990–2010) | [³H]-Vorinostat | Tritium (³H) | Metabolite identification |
Deuterium Switch (2017–present) | Deutetrabenazine | Deuterium (²H) | PK optimization |
De Novo (2022–present) | Deucravacitinib | Deuterium (²H) | Target specificity enhancement |
Belinostat acid (C₁₅H₁₃NO₄S; MW 303.33 g/mol) undergoes rapid in vivo hydrolysis and oxidative metabolism, limiting therapeutic utility [3] [7]. Strategic deuteration at five phenyl positions yields Belinostat acid-d5 (C₁₅H₈D₅NO₄S; MW 308.36 g/mol; CAS 2130853-04-0), addressing these limitations through:
Table 3: Key Properties of Belinostat Acid-d5 vs. Native Compound
Property | Belinostat Acid | Belinostat Acid-d5 | Significance |
---|---|---|---|
Molecular Formula | C₁₅H₁₃NO₄S | C₁₅H₈D₅NO₄S | Isotopic purity >98% |
Molecular Weight | 303.33 g/mol | 308.36 g/mol | ΔMW = +5.03 Da |
Primary Application | Active metabolite | Analytical internal standard | Quantifies belinostat hydrolysis |
Metabolic Stability | High clearance | Enhanced (predicted) | Pending in vivo verification |
Synthetic Rationale: The phenyl ring deuteration site was selected due to its metabolic vulnerability. In vitro studies confirm preserved target engagement as the zinc-binding hydroxamate group remains unmodified [4] [7].
Comprehensive Compound List
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4